2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that features a combination of indane, pyrimidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indane-1,3-dione with an appropriate sulfonyl-substituted aniline derivative under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione derivatives: These compounds share the indane-1,3-dione core structure but differ in their substituents.
Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit similar biological activities.
Sulfonyl-substituted aromatic compounds: These compounds have a sulfonyl group attached to an aromatic ring, similar to the target compound.
Uniqueness
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKQAFZQMYHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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